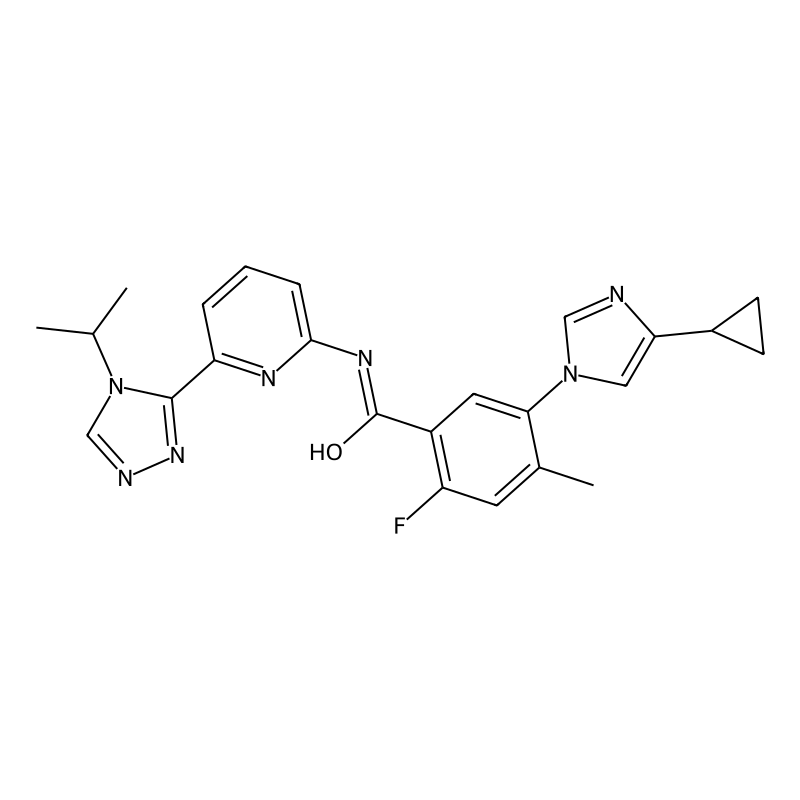

Selonsertib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Selonsertib mechanism of action ASK1 inhibitor

Molecular Mechanism and Signaling Pathway

The mechanism of Selonsertib centers on inhibiting the ASK1 pathway, which is centrally involved in cellular stress responses. The diagram below illustrates this core signaling cascade and the point of this compound's intervention.

Visual summary of the ASK1 pathway and this compound's inhibition point.

- Pathway Activation: Under oxidative stress, thioredoxin dissociates from ASK1, allowing its autophosphorylation and activation [1]. Activated ASK1 then phosphorylates downstream MAP2Ks (MKK3/MKK6), which in turn activate the effector kinases p38 and JNK [2] [3].

- Point of Inhibition: this compound binds to the catalytic site of ASK1, preventing its autophosphorylation and subsequent activation of the entire downstream cascade [2]. In human trials, an 18 mg dose achieved over 92% reduction in ASK1 autophosphorylation [1].

Key Experimental Models and Protocols

Research on this compound spans in vitro and in vivo models. The table below outlines key experimental methodologies used to elucidate its mechanism and efficacy.

| Model Type | Cell Lines / Animal Models | Key Treatments & Assays | Measured Outcomes |

|---|

| In Vitro | Hepatic stellate cells (HSC-T6, LX-2) [2] | • Treatment with this compound (0.5-100 µM) • MTT Assay: Cell viability • Annexin V/PI Staining & TUNEL Assay: Apoptosis • Western Blot: p-ASK1, p-p38, p-JNK, α-SMA, Collagen I | • Dose-dependent ↓ cell viability/proliferation • ↑ Apoptosis (Annexin V & TUNEL-positive cells) • ↓ p-p38, p-JNK, α-SMA, Collagen I | | _In Vivo (Liver) | • Rat: DMN-induced fibrosis model [2] • Mouse: LPS/GalN-induced ALF model [4] • Mouse: Diet-induced NASH model [5] | • this compound (15-60 mg/kg; i.p. or oral) • Histology (H&E, Sirius Red) • Serum ALT/AST measurement • Western Blot of liver tissue | • ↓ Fibrosis & collagen deposition • ↓ Necrosis & serum ALT/AST • ↓ Hepatic p-p38 & p-JNK | | _In Vivo (Kidney) | • db/db eNOS−/− mice (DKD model) [1] • Rat UUO model [1] | • Treatment with ASK1 inhibitor (GS-444217, predecessor to this compound) • Measurement of eGFR, albuminuria, BUN, creatinine • Kidney histology | • Improved eGFR & ↓ albuminuria • Reduced tubular apoptosis & interstitial fibrosis | | Clinical Biomarker | Human plasma samples (MOSAIC Trial) [1] | SomaScan Proteomic Platform: Analysis of ~7,000 plasma proteins pre- and post-treatment. | Identification of proteomic signatures associated with efficacy, particularly in patients with lower baseline eGFR. |

Clinical Trial Outcomes: A Mixed Picture

The clinical development of this compound highlights the importance of patient population and disease stage in determining therapeutic success.

Non-Alcoholic Steatohepatitis (NASH): While a Phase 2 trial showed that 18 mg this compound for 24 weeks improved fibrosis in 43% of patients with stage 2-3 fibrosis [5], subsequent Phase 3 trials (STELLAR-3 and STELLAR-4) failed to meet their primary endpoints. In these larger trials, 48 weeks of treatment did not lead to significant fibrosis regression or reduce liver-related clinical events in patients with bridging fibrosis or compensated cirrhosis [6] [7]. This suggests that ASK1 inhibition may not be sufficient to reverse later-stage, established fibrosis in NASH.

Diabetic Kidney Disease (DKD): The recent Phase 2b MOSAIC trial demonstrated a positive outcome. This compound met its primary endpoint by significantly reducing the slope of decline in the estimated glomerular filtration rate (eGFR) in patients with type 2 diabetes and moderate to advanced DKD [8] [1]. Proteomic data from this trial confirmed that this compound modulates pathways related to fibrosis, inflammation, and cell death in humans, with effects most pronounced in a subset of patients with poorer baseline kidney function [1].

Key Insights for Researchers

The journey of this compound provides critical insights for drug development:

- Contextual Efficacy: The same target (ASK1) can have different therapeutic validity across diseases (DKD vs. NASH) and even across disease stages (early vs. advanced fibrosis in NASH).

- Biomarker-Driven Understanding: The application of proteomic technologies in clinical trials, as seen in the MOSAIC study, is powerful for confirming target engagement, understanding mechanism of action in vivo, and identifying patient subgroups most likely to respond [1].

- Beyond the Liver: Preclinical and clinical evidence validates ASK1 as a target in other oxidative stress-mediated conditions, including kidney disease [1] and potentially pancreatic beta-cell apoptosis in Type 2 Diabetes [9].

References

- 1. Plasma proteome signatures of ASK1 inhibition by this compound ... [bmcnephrol.biomedcentral.com]

- 2. This compound Inhibits Liver Fibrosis via Downregulation of ASK1 ... [pmc.ncbi.nlm.nih.gov]

- 3. Protein kinases in neurodegenerative diseases [nature.com]

- 4. This compound, a potential drug for liver failure therapy by ... [pmc.ncbi.nlm.nih.gov]

- 5. The ASK1 inhibitor this compound in patients with... : Hepatology [journals.lww.com]

- 6. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 7. This compound for patients with bridging fibrosis or ... [sciencedirect.com]

- 8. Plasma proteome signatures of ASK1 inhibition by ... [pubmed.ncbi.nlm.nih.gov]

- 9. Multi-omic Mapping of Human Pancreatic Islet Endoplasmic ... [pmc.ncbi.nlm.nih.gov]

ASK1 Activation Mechanism in Oxidative Stress

The core mechanism involves ASK1 activation when reactive oxygen species (ROS) disrupt its binding with inhibitory partners.

- The Molecular "Off-Switch": Thioredoxin (Trx) Under normal conditions, the reduced form of Trx binds to the N-terminal domain of ASK1, suppressing its kinase activity and maintaining it in an inactive state [1] [2].

- The "On-Switch": ROS-Induced Activation Upon oxidative stress, Trx gets oxidized and dissociates from ASK1 [1]. This dissociation serves as a molecular switch, allowing pro-activating factors like TRAF2 and TRAF6 to be recruited to the ASK1 complex [1]. This recruitment facilitates the formation of a large, active multi-protein complex known as the ASK1 signalosome [1] [3].

- Signal Amplification and Downstream Signaling Within the activated signalosome, ASK1 undergoes autophosphorylation at a critical threonine residue (Thr838 in human, Thr845 in mouse), fully activating its kinase domain [1] [2]. Active ASK1 then phosphorylates and activates its downstream MAP2Ks, MKK4/MKK7 and MKK3/MKK6, which in turn activate the JNK and p38 MAPK pathways, respectively [1] [4].

The diagram below illustrates this activation pathway and downstream signaling.

ASK1 Activation by Oxidative Stress: ROS oxidizes Trx, causing its dissociation and enabling TRAF protein recruitment, leading to ASK1 signalosome activation and downstream signaling.

Core Experimental Workflow for Studying ASK1

A comprehensive approach to studying ASK1 in oxidative stress involves molecular, biochemical, and cellular techniques. The workflow below outlines key methodologies.

Experimental Workflow: A multi-step approach to investigate ASK1, from system manipulation to functional outcome analysis.

Detailed Experimental Methodologies

Genetic & Pharmacological Manipulation

- ASK1 Knockout/Knockdown Models: Using cells from ASK1-deficient mice or siRNA/shRNA to silence ASK1 expression demonstrates its necessity for stress-induced apoptosis and JNK/p38 activation [1] [4].

- Dominant-Negative Mutants: Overexpressing a kinase-dead ASK1 mutant (e.g., ASK1 K709R) inhibits TNF-α- or H₂O₂-induced JNK activation and apoptosis [1].

- Constitutively Active Mutants: Using truncated mutants like ASK1ΔN induces apoptosis even without stress, confirming ASK1's sufficiency for cell death [1] [5].

- Pharmacologic Inhibitors: Compounds like selonsertib (GS-4997) are used in kinase activity assays to specifically inhibit ASK1 and study its function [3] [6].

Assessing ASK1 Activation & Complex Formation

- Kinase Activity Assays: Commercial systems allow direct measurement of ASK1 kinase activity towards its substrates (MKK3/6) in vitro [7].

- Phosphorylation Status: Western blotting with antibodies against phosphorylated Thr838/845 confirms ASK1 activation [1].

- Protein-Protein Interactions: Co-immunoprecipitation (Co-IP) is used to monitor stress-induced dissociation of Trx and 14-3-3, and recruitment of TRAF2/6 to the ASK1 signalosome [1].

- Structural Analysis: Advanced techniques like cryo-EM reveal the asymmetric architecture of the ASK1 dimer and allosteric modulation by Trx [2].

Monitoring Downstream Pathway Activation

Evaluating Functional Outcomes

- Apoptosis Measurement: ASK1-induced apoptosis involves mitochondria; assays measure cytochrome c release, caspase-9/3 activation (suppressible by zVAD-fmk), and DNA fragmentation [1] [5].

- Cell Viability/Proliferation Assays: MTT, WST-1, or colony formation assays determine overall impact on cell health [6].

Key Regulatory Proteins and Complexes

The ASK1 signalosome integrates signals from numerous regulators. The table below summarizes some of the most critical proteins.

| Protein/Complex | Interaction Type | Effect on ASK1 | Experimental Evidence |

|---|---|---|---|

| Thioredoxin (Trx) | Non-covalent binding to N-terminus | Inhibition (dissociates upon oxidation) | Co-IP, Kinase Assays, Trx redox state mutants [1] [2] |

| TRAF2 / TRAF6 | Recruitment to signalosome | Activation | Co-IP, studies in TRAF2/6-deficient MEFs [1] |

| 14-3-3 Proteins | Phospho-Ser966 binding | Inhibition (dissociates upon dephosphorylation) | Co-IP, ASK1 S966A mutant analysis [1] |

| Protein Phosphatase 5 (PP5) | Dephosphorylates Thr845 | Inhibition (negative feedback) | In vitro phosphatase assays [1] |

| FBXO22 (SCF Complex) | Degrades TRIM48 (ASK1 activator) | Indirect Inhibition | Ubiquitination assays, protein stability (CHX chase) [8] |

Therapeutic Targeting of ASK1

Dysregulated ASK1 signaling is implicated in numerous diseases, making it a promising therapeutic target.

- Neurodegenerative Diseases: In Alzheimer's disease, ASK1 contributes to tau hyperphosphorylation and amyloid-beta-induced neurotoxicity. In Parkinson's disease, ASK1-mediated apoptosis of dopaminergic neurons is linked to oxidative stress and α-synuclein aggregation [9].

- Metabolic & Inflammatory Diseases: In NASH, hyperactive ASK1 promotes hepatic inflammation, apoptosis, and fibrosis via p38/JNK. Clinical trials with the ASK1 inhibitor this compound showed target engagement but insufficient efficacy in late-stage fibrosis, prompting research into alternative strategies [3].

- Cancer: The role of ASK1 is context-dependent, influencing both pro-survival and pro-apoptotic signals. Targeting ASK1 is explored to sensitize cancer cells to therapy-induced oxidative stress [1] [8].

References

- 1. The roles of ASK family proteins in stress responses and diseases [biosignaling.biomedcentral.com]

- 2. The cryo-EM structure of ASK1 reveals an asymmetric ... [elifesciences.org]

- 3. Crystallographic mining of ASK1 regulators to unravel the ... [pmc.ncbi.nlm.nih.gov]

- 4. Physiological roles of ASK -mediated signal transduction in 1 ... oxidative [pubmed.ncbi.nlm.nih.gov]

- 5. Execution of Apoptosis Signal-regulating Kinase 1 (ASK1) [sciencedirect.com]

- 6. Pyrazolopyridine derivatives as potent ASK1 inhibitors [sciencedirect.com]

- 7. ASK1 Kinase Enzyme System Application Note [promega.com.br]

- 8. FBXO22 Suppresses Oxidative Stress-Induced ASK1 ... [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting ASK1 signaling in neurodegeneration [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Review: Selonsertib Pharmacokinetics and Pharmacodynamics

Drug Profile and Clinical Development Background

Selonsertib (development codes: GS-4997, SAR443122) is a first-in-class, highly selective oral inhibitor of apoptosis signal-regulating kinase 1 (ASK1), a key regulator of cellular stress and inflammatory pathways. This small molecule therapeutic agent has been investigated primarily for its anti-fibrotic, anti-inflammatory, and anti-apoptotic properties across multiple disease states, including non-alcoholic steatohepatitis (NASH), diabetic kidney disease (DKD), pulmonary conditions, and neuroinflammatory disorders. Despite promising preclinical data, clinical development has faced significant challenges, particularly in Phase III trials for NASH where this compound monotherapy failed to demonstrate sufficient efficacy for regulatory approval, leading to discontinuation of several development programs [1].

The drug candidate emerged from rational drug design targeting the ASK1 pathway, which represents a central signaling node in the cellular response to oxidative stress and inflammation. This compound's mechanism involves allosteric inhibition of ASK1, preventing its activation and subsequent downstream signaling through p38 and JNK pathways. This targeted approach aimed to address fundamental disease mechanisms in fibrotic and inflammatory conditions while potentially avoiding the limitations of broader anti-inflammatory therapies. The clinical development trajectory of this compound provides valuable insights into the challenges of translating promising preclinical findings into clinical success, particularly for complex multifactorial diseases [2] [3].

Comprehensive Pharmacokinetic Profile

Absorption and Distribution

Rapid Oral Absorption: this compound demonstrates favorable absorption characteristics with a time to maximum concentration (Tmax) of approximately 0.5 hours in mouse models and 1-2 hours in human studies, indicating rapid gastrointestinal absorption. This quick absorption profile supports once-daily dosing regimens in clinical applications [4] [5].

Dose-Proportional Exposure: Phase I clinical trials established that this compound exhibits linear pharmacokinetics across a dose range of 1-100 mg, with both peak concentration (Cmax) and area under the curve (AUC) increasing proportionally with dose. This predictable exposure relationship facilitates dose adjustment and titration in clinical practice [6] [5].

Minimal Food Effect: Administration with a high-fat meal demonstrated no significant impact on this compound bioavailability, providing dosing flexibility without regard to meal timing. This absence of food effect simplifies patient administration and may improve medication adherence in chronic conditions requiring long-term therapy [6] [5].

Limited Brain Penetration: this compound demonstrates restricted blood-brain barrier penetration with a brain-to-plasma partition coefficient (Kp) of 0.004 in mice, indicating predominantly peripheral distribution. This limited CNS penetration is attributed to this compound being a substrate for P-glycoprotein (P-gp) efflux transporters, as demonstrated in high efflux ratios across Caco-2 and MDR-MDCK cell models [4].

Metabolism and Elimination

Hepatic Metabolism: this compound undergoes predominant hepatic metabolism primarily via cytochrome P450 enzymes, with CYP3A4 identified as the major isoform responsible for its biotransformation. This metabolic profile suggests potential for drug-drug interactions with strong CYP3A4 inducers or inhibitors, necessitating appropriate clinical monitoring [2].

Inactive Metabolite Formation: The primary metabolite, GS-607509, is formed through oxidative metabolism and demonstrates significantly reduced pharmacological activity compared to the parent compound. The formation of this inactive metabolite reduces concerns about extended pharmacological effects or toxicity related to metabolic products [6] [5].

Renal Elimination Characteristics: Renal excretion represents a minor elimination pathway for unchanged this compound, with less than 10% of the administered dose recovered unchanged in urine. This limited renal clearance suggests that dose adjustment may not be necessary in patients with mild to moderate renal impairment, though specific studies in severe renal impairment are limited [6] [5].

Favorable Half-Life: this compound demonstrates an elimination half-life compatible with once-daily dosing, supported by its rapid absorption and prolonged target engagement despite relatively short plasma half-life, a characteristic potentially attributable to its binding kinetics and distribution characteristics [6].

Table 1: Key Pharmacokinetic Parameters of this compound in Healthy Human Subjects

| Parameter | Value | Conditions | Study Reference |

|---|---|---|---|

| Tmax | 0.5 hours (mice), 1-2 hours (human) | Fasted state | [4] [5] |

| Dose Proportionality | Linear 1-100 mg | Single and multiple dosing | [6] [5] |

| Food Effect | No significant impact | High-fat meal | [6] [5] |

| Brain Penetration (Kp) | 0.004 | Mouse model | [4] |

| Primary Metabolite | GS-607509 (inactive) | CYP3A4-mediated | [6] [5] |

| Renal Excretion | <10% unchanged | Single dose | [6] [5] |

| Oral Bioavailability | 74% (mice) | 10 mg/kg dose | [4] |

Pharmacodynamic Properties

Mechanism of Action

This compound inhibits ASK1 activation, preventing downstream pro-apoptotic and inflammatory signaling.

The primary molecular target of this compound is apoptosis signal-regulating kinase 1 (ASK1, also known as MAP3K5), a serine/threonine kinase that serves as a critical mediator in cellular stress response pathways. ASK1 activation occurs through multiple mechanisms, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory stimuli such as TNF-α and lipopolysaccharides (LPS). Under basal conditions, ASK1 remains in an inactive state through association with inhibitory proteins including thioredoxin. Upon cellular stress, these inhibitory interactions are disrupted, leading to ASK1 autophosphorylation and activation [2]. This compound functions as a selective ATP-competitive inhibitor that binds to the kinase domain of ASK1, preventing its autophosphorylation and subsequent activation of downstream signaling cascades. By targeting this upstream regulator, this compound simultaneously modulates multiple pathogenic processes without direct inhibition of terminal kinases that would likely cause greater disruption to homeostatic cellular functions [2].

The downstream consequences of ASK1 inhibition include reduced activation of both p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways. These signaling cascades regulate fundamental cellular processes including apoptosis, inflammatory cytokine production, and fibrotic responses. The half-maximal effective concentration (EC50) of this compound for ASK1 inhibition in human whole blood was determined to be 56 ng/mL, indicating potent target engagement at achievable plasma concentrations [6] [5]. This targeted inhibition approach represents a therapeutic advantage over direct p38 or JNK inhibition, which has been associated with significant toxicity concerns in clinical development due to the broad physiological roles of these terminal kinases [2].

Therapeutic Effects Across Disease Models

Table 2: Pharmacodynamic Effects of this compound in Preclinical and Clinical Studies

| Disease Model | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|

| NASH/Hepatic Fibrosis | 43% fibrosis improvement (≥1 stage) with 18 mg dose; Reduced hepatic collagen content | Inhibition of hepatocyte apoptosis and stellate cell activation | [1] |

| Diabetic Kidney Disease | Attenuated kidney function decline; Reduced podocyte loss and glomerulosclerosis | Suppression of oxidative stress-induced renal cell apoptosis | [7] |

| Pulmonary Emphysema | Attenuated elastase-induced emphysema; Reduced alveolar destruction | Decreased lung inflammation and oxidative stress | [2] |

| Neuroinflammation | Reduced TNF-α in brain tissue; Inhibited microglial activation | Suppression of ASK1-p38 pathway in CNS | [4] |

| Cardiovascular | Improved endothelial function; Reduced vascular inflammation | Inhibition of oxidative stress in vascular tissues | [2] |

In hepatic disease models, this compound demonstrated significant anti-fibrotic activity in preclinical models of non-alcoholic steatohepatitis (NASH). In a phase II clinical trial involving patients with NASH and stage 2-3 fibrosis, treatment with this compound 18 mg daily for 24 weeks resulted in fibrosis improvement of at least one stage in 43% of patients compared to 30% with the 6 mg dose and 20% with simtuzumab alone [1]. The therapeutic effects correlated with reduced hepatic collagen content as measured by morphometric analysis and magnetic resonance elastography, supporting its disease-modifying potential in fibrotic liver conditions through direct targeting of the ASK1-mediated fibrotic cascade [1].

In renal applications, this compound exhibited renoprotective effects in models of diabetic kidney disease. When combined with the ACE inhibitor enalapril in the 5/6 nephrectomy rat model, this compound demonstrated additive benefits in reducing glomerulosclerosis and attenuating kidney function decline beyond monotherapy with either agent alone [7]. The combination therapy resulted in significant reduction of glomerulosclerosis with more regression than either monotherapy, suggesting that ASK1 inhibition targets a novel, non-hemodynamic pathway in chronic kidney disease that complements standard renin-aldosterone-angiotensin system blockade [7].

In pulmonary research, this compound demonstrated dose-dependent protection against elastase-induced emphysema in mouse models, representing the first demonstration of ASK1 involvement in this pathophysiology. Treatment with this compound significantly prevented alveolar enlargement and destruction of alveolar septa, with concomitant reductions in inflammatory cell infiltration and oxidative stress markers in lung tissue [2]. These findings suggest potential application in COPD and other inflammatory lung diseases where oxidative stress and apoptosis contribute to disease progression.

In neurological studies, this compound exhibited anti-neuroinflammatory properties in LPS-induced neuroinflammation models, reducing both plasma and brain TNF-α levels despite limited brain penetration [4]. In vitro studies using BV2 microglial cells demonstrated that this compound inhibited inflammatory cytokines and NO production by suppressing phosphorylated ASK1, suggesting potential indirect CNS effects through modulation of peripheral inflammation or activity at the blood-brain barrier interface [4].

Clinical Development and Safety Profile

Clinical Trial Outcomes

The clinical development program for this compound has yielded mixed results across different therapeutic areas. In Phase III trials for NASH with bridging fibrosis (STELLAR-3) and compensated cirrhosis (STELLAR-4), this compound monotherapy failed to meet primary endpoints of fibrosis improvement compared to placebo, leading to discontinuation of the monotherapy development for NASH [1]. Similarly, in a Phase II trial for pulmonary arterial hypertension (ARROW study), this compound did not demonstrate significant clinical benefits compared to placebo [2].

However, more promising results were observed in diabetic kidney disease. A Phase II trial demonstrated that this compound slowed renal function decline in patients with DKD, though it was associated with acute kidney injury as a notable adverse effect [2]. The acute decrease in eGFR observed with this compound initiation is hypothesized to be due to inhibition of tubular secretion of creatinine rather than true hemodynamic effects or kidney damage, a consideration important for clinical monitoring [7].

In combination therapy approaches, the Phase II ATLAS trial evaluated this compound in combination with cilofexor (FXR agonist) and firsocostat (ACC inhibitor) in patients with bridging fibrosis or compensated cirrhosis due to NASH. While this compound-containing regimens showed limited additional benefit, the combination of cilofexor and firsocostat demonstrated significant improvements in liver biochemistry, liver stiffness, and histologic measures [3].

Safety and Tolerability

The overall safety profile of this compound has been established through multiple clinical trials. In Phase I studies with healthy subjects, this compound was generally well tolerated with adverse events typically characterized as mild to moderate in severity [6] [5]. The most commonly reported adverse events included headache, nausea, and device-site reactions in clinical trial settings [6].

A notable safety consideration is the potential for renal effects, as this compound has been associated with acute changes in creatinine clearance without evidence of intrinsic renal damage. This appears to result from inhibition of tubular secretion of creatinine rather than true nephrotoxicity [7]. Additional safety considerations include the potential for drug-drug interactions via CYP3A4 metabolism, though formal interaction studies have not been comprehensively reported in the available literature.

The narrow therapeutic window observed in some clinical applications, coupled with the development of a long-half-life metabolite (GS-607509), has raised concerns about potential toxicity with chronic dosing despite generally acceptable short-term tolerability [2]. These factors have complicated the establishment of optimal dosing regimens for long-term therapy in chronic conditions.

Experimental Methods and Methodologies

Pharmacokinetic Assays

Bioanalytical methods for quantifying this compound and its metabolite GS-607509 employed liquid chromatography with tandem mass spectrometry (LC-MS/MS) with validated methods across multiple matrices including plasma, urine, and tissue homogenates. The assays demonstrated appropriate sensitivity, accuracy, and precision across the concentration ranges encountered in preclinical and clinical studies [6] [4] [5].

Clinical pharmacokinetic studies utilized standardized designs including single ascending dose (SAD) and multiple ascending dose (MAD) protocols in randomized, double-blind, placebo-controlled settings. Phase I trials enrolled healthy subjects who received this compound doses ranging from 1-100 mg as single doses or once daily for 14 days. Serial blood samples were collected at predetermined time points for determination of plasma concentrations, and urine collections were implemented in specific cohorts to characterize renal elimination [6] [5].

Tissue distribution studies in preclinical models employed standardized protocols for sample collection, processing, and analysis. For brain penetration assessment, mice were administered this compound (10 mg/kg orally) and euthanized at predetermined time points for collection of blood and brain tissue. Plasma and brain homogenates were analyzed using LC-MS/MS methods, with partition coefficients (Kp) calculated as the ratio of tissue to plasma concentration [4].

Pharmacodynamic Assessments

Target engagement biomarkers included measurement of phosphorylated ASK1 and downstream phospho-p38 and phospho-JNK in relevant tissues and cell systems. In clinical studies, ex vivo pharmacodynamic assessment was performed in blood from healthy donors using an auranofin-stimulated C-X-C motif chemokine ligand 1 (CXCL1) assay, establishing an EC50 of 56 ng/mL for ASK1 inhibition in human whole blood [6] [5].

Disease-specific functional assays included histopathological evaluation of tissue samples across different disease models. In the elastase-induced emphysema mouse model, lungs were collected for histology, inflammatory cell counts, and measurement of oxidative stress markers including malondialdehyde (MDA) and protein carbonylation [2]. In renal studies, kidney tissues were evaluated for glomerulosclerosis, interstitial fibrosis, and molecular analyses including RNA sequencing to identify differentially expressed pathways [7].

Translational biomarkers applied in clinical trials included magnetic resonance elastography (MRE) for liver stiffness, MRI-PDFF for hepatic fat fraction, and serum biomarkers of apoptosis (cleaved cytokeratin-18) and fibrosis (ELF score, PRO-C3). These non-invasive biomarkers complemented traditional histopathological endpoints in clinical trials [1].

Conclusion and Future Perspectives

This compound represents a pioneering therapeutic approach targeting ASK1-mediated signaling pathways in inflammatory and fibrotic diseases. Its favorable pharmacokinetic profile, including rapid absorption, dose-proportional exposure, minimal food effect, and once-daily dosing suitability, supported its advancement through clinical development. The pharmacodynamic evidence demonstrating potent ASK1 inhibition with downstream anti-inflammatory, anti-apoptotic, and anti-fibrotic effects across multiple disease models highlighted its potential therapeutic utility.

However, the clinical translation of these promising properties has faced significant challenges, particularly the failure of Phase III trials in NASH. These outcomes highlight the complexities of targeting fibrotic diseases and suggest that single-pathway inhibition may be insufficient in multifactorial chronic conditions. The mixed results across different disease areas indicate that patient selection, combination therapy approaches, and biomarker-driven strategies may be essential for future development of ASK1-targeted therapies.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. ASK1 inhibition by this compound attenuates elastase-induced ... [sciencedirect.com]

- 3. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 4. Anti-neuroinflammatory Effects and Brain Pharmacokinetic ... [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, Safety, and Tolerability of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 6. , Safety, and Tolerability of Pharmacokinetics , an... This compound [link.springer.com]

- 7. This compound Enhances Kidney Protection Beyond Standard ... [pmc.ncbi.nlm.nih.gov]

How does Selonsertib inhibit JNK and p38 signaling

Mechanism of Action: From ASK1 to JNK/p38

The core mechanism of Selonsertib revolves around its specific inhibition of ASK1 (also known as MAP3K5), a pivotal enzyme in cellular stress response pathways. The table below details the key components of this signaling cascade and the site of this compound's action.

| Signaling Component | Full Name & Role | Effect of this compound Inhibition |

|---|

| ASK1 (MAP3K5) | Apoptosis Signal-regulating Kinase 1 A MAP3K that is activated by cellular stressors (e.g., ROS, LPS). | Directly binds and inhibits ASK1 kinase activity, preventing its autophosphorylation and activation [1] [2]. | | MKK4/MKK7 | MAP Kinase Kinases Directly phosphorylated by ASK1; they activate JNK [2]. | Their activation is reduced due to upstream ASK1 inhibition. | | MKK3/MKK6 | MAP Kinase Kinases Directly phosphorylated by ASK1; they activate p38 [2]. | Their activation is reduced due to upstream ASK1 inhibition. | | JNK | c-Jun N-terminal Kinase A terminal MAPK; regulates apoptosis, inflammation [3] [4]. | Phosphorylation and activity are decreased [1] [3]. | | p38 | p38 Mitogen-Activated Protein Kinase A terminal MAPK; regulates inflammation, fibrosis [3] [5]. | Phosphorylation and activity are decreased [3] [5]. |

This mechanism can be visualized through the following signaling pathway:

This compound inhibits activated ASK1, preventing downstream JNK/p38 signaling.

Key Experimental Evidence and Protocols

The inhibitory effects of this compound on the ASK1-JNK-p38 pathway have been validated through various in vitro and in vivo experiments. The table below summarizes quantitative findings from key studies.

| Experimental Model | Treatment | Key Measured Outcome | Observed Effect of this compound |

|---|---|---|---|

| LPS/GalN-induced ALF (Mouse) [1] | 30-60 mg/kg, i.p. | Hepatic p-JNK, mitochondrial p-DRP1 | Significant reduction in protein levels vs. control. |

| DMN-induced Fibrosis (Rat) [3] | In vivo dosage | Hepatic p-p38, p-JNK, α-SMA, Collagen I | Strong suppression of protein levels. |

| Hepatic Stellate Cells (HSC-T6, LX-2) [3] | 10-50 µM | p-ASK1, p-p38, p-JNK, Cell proliferation | Dose-dependent inhibition of protein levels and cell growth. |

| Raw264.7 Macrophages [1] | 5 µM | Mitochondrial p-DRP1, Cytokine release (TNF-α, IL-1α) | Reduced protein level and cytokine secretion. |

Detailed Experimental Protocols

To help you evaluate or replicate these findings, here are the methodologies from the cited studies:

In Vivo Liver Injury Model (Mouse) [1]:

- Model Induction: C57BL/6 mice were injected intraperitoneally with LPS (10 μg/kg) and D-GalN (400 mg/kg) to induce acute liver failure.

- Drug Administration: this compound (15, 30, and 60 mg/kg) was administered via i.p. injection 30 minutes prior to or at specified time points after LPS/GalN injection.

- Tissue Analysis: At sacrifice (0.5 to 6 hours post-LPS/GalN), liver samples were collected. Protein expression levels of p-ASK1, p-JNK, and p-DRP1 in whole tissue and mitochondrial fractions were analyzed by Western blot.

In Vitro Macrophage Studies [1]:

- Cell Culture & Treatment: RAW264.7 mouse macrophage cells were pre-incubated with this compound (5 µM) or a DRP1 inhibitor (Mdivi, 10 µM) for 6 hours, then stimulated with LPS (500 ng/ml) for 4 hours.

- Mitochondrial Function Assessment: Mitochondrial membrane potential was observed using the JC-1 probe and analyzed by confocal microscopy. Mitochondrial superoxide levels were measured using MitoSOX Red.

- Downstream Analysis: Cytokine levels (TNF-α, IL-1α) in supernatants were quantified by ELISA. Proteins from cell lysates were analyzed by Western blot.

In Vitro Hepatic Stellate Cell (HSC) Studies [3]:

- Cell Culture: HSC-T6 and LX-2 cells were cultured in DMEM with 10% FBS.

- Viability & Proliferation Assays: Cells were treated with this compound (0.5-100 µM) for 48 hours. Cell viability was assessed using an MTT assay, and proliferation was monitored in real-time with the JULI Stage system.

- Molecular Analysis: After treatment with this compound (10-50 µM), cell lysates were subjected to Western blotting to detect levels of p-ASK1, p-p38, p-JNK, and fibrotic markers (α-SMA, Collagen I). Apoptosis was assessed by Annexin V flow cytometry and TUNEL assay.

Interpretation and Research Implications

The body of evidence demonstrates that this compound acts as a specific upstream inhibitor of the ASK1-JNK/p38 axis. This mechanism is non-hemodynamic and targets pathways related to oxidative stress, apoptosis, and inflammation [6]. While highly effective in pre-clinical models, it is important to note that this pathway inhibition did not translate to successful fibrosis regression in Phase III clinical trials for patients with advanced NASH (bridging fibrosis or compensated cirrhosis) [7]. This underscores the complexity of human disease and the potential difference between inhibiting a pathway in animal models and achieving therapeutic outcomes in patients.

References

- 1. , a potential drug for liver failure therapy by rescuing the... This compound [cellandbioscience.biomedcentral.com]

- 2. : Uses, Interactions, this compound of... | DrugBank Online Mechanism [go.drugbank.com]

- 3. This compound Inhibits Liver Fibrosis via Downregulation of ASK1 ... [pmc.ncbi.nlm.nih.gov]

- 4. Manipulating PP2Acα-ASK-JNK signaling to favor ... [nature.com]

- 5. The ASK1 inhibitor this compound in patients with nonalcoholic ... [pmc.ncbi.nlm.nih.gov]

- 6. Key Points this compound (SEL), a selective apoptosis signal-regulating... [journals.lww.com]

- 7. This compound for patients with bridging fibrosis or ... [sciencedirect.com]

Comprehensive Technical Guide: Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Pathway

Introduction to ASK1 Fundamentals and Physiological Relevance

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5, is a crucial mediator of cellular stress responses and represents a promising therapeutic target for multiple disease pathologies. As a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, ASK1 occupies an apical position in stress-activated signaling cascades that ultimately determine cellular fate decisions between survival, differentiation, and apoptosis. First isolated from a human macrophage library in 1996, ASK1 has since been recognized as a master regulator of inflammation, fibrosis, and cell death pathways across diverse tissue types [1]. The kinase functions as a molecular sensor that translates various cellular stressors into specific phosphorylation events through the JNK and p38 MAPK pathways, making it an attractive target for conditions characterized by excessive cellular stress and inflammatory responses.

The physiological importance of ASK1 is evidenced by its involvement in fundamental biological processes, including embryonic development, tissue homeostasis, and immune regulation. ASK1 knockout mice exhibit accelerated bone formation with increased trabecular bone volume and connectivity density, demonstrating the kinase's role in endochondral ossification and skeletal development [2]. These animals display no overt phenotypic abnormalities under basal conditions, suggesting that ASK1 inhibition may be a well-tolerated therapeutic strategy [1] [2]. The absence of severe developmental defects in ASK1-deficient models indicates substantial functional redundancy within cellular stress response pathways or compensatory mechanisms that maintain homeostasis despite ASK1 ablation.

ASK1 Molecular Structure and Regulatory Mechanisms

Structural Organization and Functional Domains

ASK1 possesses a multi-domain architecture that facilitates its regulation and function within stress signaling pathways. The N-terminal region contains a inhibitory domain that interacts with regulatory proteins such as thioredoxin (Trx), which maintains ASK1 in an autoinhibited state under basal conditions. The central catalytic domain exhibits typical protein kinase features, while the C-terminal region mediates protein-protein interactions and contains phosphorylation sites that modulate ASK1 activity [1]. This structural organization allows ASK1 to integrate multiple input signals and respond appropriately to varying cellular conditions.

Structural studies have revealed that ASK1 activation involves conformational changes that disrupt autoinhibitory interactions, allowing for kinase activation through trans-autophosphorylation. The catalytic domain contains characteristic bilobed architecture common to protein kinases, with the active site located between the N-terminal and C-terminal lobes. Understanding these structural features has been instrumental in rational drug design efforts targeting ASK1's ATP-binding pocket and allosteric regulatory sites [1].

Activation and Inhibition Mechanisms

ASK1 regulation involves a complex interplay of protein-protein interactions and post-translational modifications that control its subcellular localization and catalytic activity:

- Oxidative stress activation: Under conditions of oxidative stress, reactive oxygen species (ROS) promote the dissociation of thioredoxin from ASK1's N-terminal domain, facilitating ASK1 oligomerization and trans-autophosphorylation at critical residues including Thr838 [1] [3]

- Calcium-mediated regulation: Increased intracellular calcium levels activate calcium/calmodulin-dependent protein kinase II (CaMKII), which phosphorylates ASK1 at Thr845, enhancing its kinase activity and promoting apoptosis in response to endoplasmic reticulum stress [1]

- Inhibitory protein complexes: Under reducing conditions, ASK1 forms an inactive complex with thioredoxin, glutaredoxin, or 14-3-3 proteins, preventing unintended activation under basal conditions [2] [1]

- Ubiquitin-mediated degradation: Several E3 ubiquitin ligases, including CHIP and TRIM48, regulate ASK1 stability through ubiquitination, providing an additional layer of control over ASK1 signaling duration and intensity [1]

Table 1: ASK1 Regulatory Proteins and Their Effects

| Regulatory Protein | Effect on ASK1 | Activating Conditions |

|---|---|---|

| Thioredoxin (Trx) | Inhibition | Reduced conditions |

| Glutaredoxin | Inhibition | Reduced conditions |

| 14-3-3 proteins | Inhibition | Phosphorylation-dependent |

| TRAF2/TRAF6 | Activation | TNF-α stimulation |

| Daxx | Activation | Fas receptor stimulation |

| CHIP | Degradation | Prolonged activation |

ASK1 Signaling Pathways and Downstream Effects

ASK1 Activation Mechanisms and Upstream Regulators

ASK1 serves as a signaling hub that integrates diverse stress signals into coordinated kinase responses. The activation of ASK1 occurs through multiple mechanisms in response to various cellular stressors [1]:

- Reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), induce oxidation of thioredoxin, causing its dissociation from ASK1 and enabling kinase activation

- Calcium influx from endoplasmic reticulum stores or extracellular sources activates calcium-dependent enzymes that phosphorylate and activate ASK1

- Inflammatory cytokines including TNF-α and Fas ligand promote ASK1 activation through adapter proteins like TRAF2 and Daxx

- Endoplasmic reticulum stress induced by unfolded proteins or metabolic disturbances activates ASK1 through IRE1 and PERK signaling branches

- Bacterial lipopolysaccharides (LPS) trigger ASK1 activation through Toll-like receptor 4 (TLR4) signaling, linking innate immune responses to stress kinase activation

The following diagram illustrates the core ASK1 signaling pathway and its regulatory mechanisms:

Figure 1: ASK1 Signaling Pathway - ASK1 integrates multiple stress signals to activate JNK and p38 pathways, regulating diverse cellular outcomes.

Downstream Signaling Cascades and Physiological Outcomes

Once activated, ASK1 phosphorylates and activates two principal downstream kinase pathways: MKK4/MKK7-JNK and MKK3/MKK6-p38 [1]. These signaling cascades ultimately regulate transcription factors that control expression of genes involved in apoptosis, inflammation, and differentiation:

- JNK pathway activation promotes phosphorylation of c-Jun, ATF2, and other transcription factors that regulate genes involved in programmed cell death, particularly in response to environmental stresses and inflammatory cytokines [1]

- p38 activation influences cellular differentiation, inflammatory responses, and cell cycle regulation through phosphorylation of substrates including MAPKAPK2 and transcription factors like CHOP and MEF2 [2]

- Crosstalk with other pathways allows ASK1 to integrate with NF-κB signaling, mitochondrial apoptosis pathways, and metabolic regulation networks, creating a complex signaling web that determines cellular fate decisions

In the context of apoptotic regulation, ASK1 activation inhibits cell volume regulation through suppression of Akt1 activation, creating conditions permissive for apoptotic volume decrease (AVD) and cell death execution [3]. This relationship between ASK1 and volume regulatory mechanisms represents a critical connection between stress kinase signaling and biophysical changes during apoptosis.

ASK1 Inhibitors: Therapeutic Targeting and Clinical Applications

Small Molecule Inhibitors and Structure-Activity Relationships

The development of ASK1 inhibitors has progressed substantially in recent years, with multiple chemical scaffolds showing efficacy in preclinical models. These compounds primarily function through ATP-competitive inhibition of ASK1's kinase domain, preventing phosphorylation of downstream targets [1]. The most advanced ASK1 inhibitor in clinical development is Selonsertib (GS-4997), which exhibits an IC₅₀ of 3 nM against ASK1 and has progressed to Phase III clinical trials for non-alcoholic steatohepatitis (NASH) [1]. Structural modifications to the original scaffold have focused on optimizing selectivity profiles and pharmacokinetic properties while maintaining potent ASK1 inhibition.

Structure-activity relationship (SAR) studies have identified key molecular features required for effective ASK1 inhibition [1]:

- Hydrogen bond donors that interact with the kinase hinge region are essential for binding affinity

- Hydrophobic substituents occupying specific pockets in the ATP-binding site enhance potency and selectivity

- Stereochemical considerations significantly influence inhibitory activity, with specific enantiomers exhibiting superior efficacy

- Solubility-enhancing groups improve pharmaceutical properties without compromising target engagement

Table 2: Selected ASK1 Inhibitors and Their Properties

| Compound | Chemical Class | IC₅₀ (ASK1) | Clinical Status | Primary Indications |

|---|---|---|---|---|

| This compound (GS-4997) | Pyrazolopyrimidine | 3 nM | Phase III (discontinued) | NASH, PAH |

| Analog 1 | Pyrazolopyrimidine | 5 nM | Preclinical | - |

| Analog 2 | Pyrazolopyrimidine | 12 nM | Preclinical | - |

| Compound 3 | Imidazo[1,2-a]pyridine | 8 nM | Preclinical | - |

| Compound 4 | Indazole | 11 nM | Preclinical | - |

Clinical Applications and Therapeutic Potential

ASK1 inhibition demonstrates particular promise for the treatment of fibro-inflammatory conditions characterized by chronic cellular stress and maladaptive tissue responses. Clinical development programs have focused primarily on:

- Non-alcoholic steatohepatitis (NASH): ASK1 inhibition reduces liver inflammation, steatosis, and fibrosis in animal models, leading to advanced clinical trials for this condition [1]

- Pulmonary arterial hypertension: Early-phase clinical studies explored ASK1 inhibition for vascular remodeling in PAH, though development has been discontinued [1]

- Neurodegenerative disorders: Preclinical evidence suggests ASK1 inhibition may protect against neuronal apoptosis in conditions like Alzheimer's disease and amyotrophic lateral sclerosis [1]

- Cardiovascular diseases: ASK1 inhibition shows cardioprotective effects in models of heart failure, acute ischemia, and reperfusion injury [1]

- Oncological applications: Emerging evidence indicates ASK1 inhibition may suppress tumor growth and metastasis in specific cancer types [1]

Despite promising preclinical results, clinical development of ASK1 inhibitors has faced challenges. The STELLAR trials evaluating this compound in NASH patients with bridging fibrosis or compensated cirrhosis did not meet primary endpoints for improving fibrosis without worsening NASH, leading to discontinuation of the clinical program [1]. These results highlight the complexities of translating ASK1 inhibition from animal models to human diseases and suggest that patient selection, combination therapies, or biomarker-driven approaches may be necessary for future success.

Experimental Methods for Assessing ASK1 Inhibition

In Vitro Biochemical and Cellular Assays

Robust assessment of ASK1 inhibition requires orthogonal methods spanning biochemical, cellular, and phenotypic endpoints. The following experimental approaches provide comprehensive characterization of ASK1 inhibitors:

- Thermal shift assays: Measure compound-induced stabilization of ASK1 against thermal denaturation, with ΔTm >4°C typically indicating significant binding affinity (Kd <1 μM) and ΔTm >8°C suggesting high-affinity binding (Kd ~100 nM) [4]

- Kinase activity assays: Directly quantify ASK1-mediated phosphorylation of downstream substrates (MKK3, MKK4, MKK6, MKK7) using radioactive or antibody-based detection methods [4] [1]

- Cellular pathway modulation: Assess phospho-JNK and phospho-p38 levels in cells treated with ASK1 inhibitors following stimulation with stressors like H₂O₂ (100-500 μM) or TNF-α (10-50 ng/mL) [3] [1]

- Gene expression profiling: Evaluate transcript levels of ASK1-regulated genes (e.g., IL-6, IL-8, MCP-1) using qRT-PCR or RNA sequencing in relevant cell types [2] [1]

The following diagram illustrates a recommended workflow for comprehensive ASK1 inhibitor characterization:

Figure 2: ASK1 Inhibitor Screening Workflow - A systematic approach for identifying and characterizing ASK1 inhibitors from compound libraries to in vivo validation.

In Vivo Models and Phenotypic Assessment

Translation of ASK1 inhibition to physiological systems requires validation in animal models that recapitulate disease pathophysiology:

- ASK1 knockout mice: Show accelerated diaphyseal bone formation, increased trabecular bone volume, and resistance to stress-induced chondrocyte apoptosis [2]

- NASH models: Utilize methionine-choline deficient diets or Western diets with high fat/fructose to evaluate ASK1 inhibitor effects on hepatic steatosis, inflammation, and fibrosis [1]

- Cardiovascular injury models: Assess protective effects of ASK1 inhibition in myocardial infarction, ischemia-reperfusion injury, and hypertensive cardiomyopathy [1]

- Inflammatory disease models: Evaluate ASK1 inhibitor efficacy in collagen-induced arthritis, experimental autoimmune encephalomyelitis, or inflammatory bowel disease models [1]

For comprehensive assessment of ASK1 inhibitor efficacy, researchers should employ multiple models that evaluate different aspects of ASK1 biology and disease pathology. Dose-response relationships should be established using pharmacodynamic biomarkers including phospho-JNK, phospho-p38, and downstream transcriptional targets to confirm target engagement and guide dosing regimens in preclinical studies.

Table 3: Key Experimental Models for ASK1 Research

| Model System | Key Readouts | Applications |

|---|---|---|

| ASK1 knockout mice | Bone morphology, chondrocyte survival, stress response | Validation of genetic targeting |

| Primary hepatocytes | Lipid accumulation, inflammatory markers, apoptosis | NASH/fibrosis research |

| Cardiac myocytes | Cell death markers, hypertrophy, contractile function | Cardiovascular applications |

| Neuronal cultures | Oxidative stress, apoptosis, neurite outgrowth | Neurodegenerative diseases |

| Cancer cell lines | Proliferation, migration, invasion, drug resistance | Oncological applications |

Conclusion and Future Perspectives

ASK1 represents a pivotal node in cellular stress response pathways with broad therapeutic implications for fibrotic, inflammatory, and degenerative diseases. While clinical development of ASK1 inhibitors has faced challenges, the continued investigation of ASK1 biology and inhibitor optimization holds significant promise. Future directions should focus on:

- Biomarker development to identify patient populations most likely to respond to ASK1 inhibition based on pathway activation status

- Combination therapies that target ASK1 alongside complementary pathways to enhance efficacy and overcome resistance mechanisms

- Tissue-specific targeting approaches that maximize therapeutic effects while minimizing off-target consequences

- Novel chemical scaffolds that improve selectivity, pharmacokinetic properties, and safety profiles compared to current inhibitors

References

- 1. Small-molecule inhibitors targeting apoptosis signal- ... [sciencedirect.com]

- 2. Inhibition of apoptosis signal-regulating kinase 1 enhances ... [nature.com]

- 3. Inhibition of Protein Kinase Akt1 by Apoptosis Signal ... [pmc.ncbi.nlm.nih.gov]

- 4. A systematic interaction map of validated kinase inhibitors with ... [pmc.ncbi.nlm.nih.gov]

Structural Binding and Affinity of Selonsertib

The table below summarizes the key quantitative and structural data on selonsertib's interaction with ASK1.

| Aspect | Details |

|---|---|

| Mechanism of Action | ATP-competitive, type I inhibitor (binds active kinase conformation) [1] [2] |

| Reported Potency (IC₅₀) | 3 nM [3] |

| Key Binding Residues | Lys709 (catalytic loop), Gln756, Val757 (hinge region) [2] |

| Critical Binding Motif | 4-isopropyl-1,2,4-triazole moiety; its removal reduces potency by ~1000-fold [2] |

| Pharmacodynamic Effect | >92% reduction in ASK1 autophosphorylation (pASK1) in human whole blood [4] |

Experimental Insights into Binding and Inhibition

Researchers use several key methodologies to characterize this compound's binding and inhibitory activity.

- Biochemical Kinase Activity Assays: The core potency of this compound (IC₅₀ of 3 nM) is typically determined using in vitro kinase assays [3]. These experiments measure the compound's ability to inhibit ASK1-mediated phosphorylation of a substrate, often in a homogenous time-resolved fluorescence (HTRF) or radiometric format.

- Direct Pharmacodynamic Assessment: A specific autophosphorylation assay was developed to directly measure the levels of phosphorylated ASK1 (pASK1) in biological samples like whole blood lysate [4]. This method demonstrated that a clinical dose of this compound (18 mg) reduced pASK1 levels by over 92%, confirming robust target engagement in a physiologically relevant setting [4].

- Structural Biology and Molecular Modeling: The atomic-level binding mode is elucidated through X-ray crystallography of the ASK1 kinase domain co-crystallized with this compound [2]. This reveals that the inhibitor's triazole moiety forms critical hydrogen bonds with the catalytic lysine (Lys709), while the rest of the molecule is surrounded by residues like Val694 and Leu810, ensuring a snug fit within the ATP-binding pocket [2].

ASK1 Signaling Pathway and this compound's Role

The following diagram illustrates the signaling pathway of ASK1 and the point of inhibition by this compound.

The diagram above shows that under oxidative stress, thioredoxin (TRX) dissociates from ASK1, leading to its activation. Active ASK1 then triggers a kinase cascade resulting in detrimental cellular outcomes. This compound acts by directly binding to and inhibiting the activated ASK1 kinase [4] [3] [1].

Research Implications and Context

- Therapeutic Rationale: The initial drive to develop this compound was based on strong evidence linking ASK1-p38/JNK signaling to pathologies like non-alcoholic steatohepatitis (NASH), diabetic kidney disease (DKD), and pulmonary emphysema [5] [6] [7]. Preclinical models showed that ASK1 inhibition could reduce apoptosis, inflammation, and fibrosis [7] [3].

- Clinical Translation Challenges: Despite its potent mechanism and success in early trials for DKD [6] [4], this compound failed in Phase 3 trials for NASH [5]. This suggests that while target engagement was achieved, complete inhibition of ASK1's catalytic activity may not be sufficient to reverse complex diseases like advanced NASH, potentially due to pathway redundancy or the importance of ASK1's non-catalytic, scaffold functions [5].

- Alternative Targeting Strategies: The limitations of catalytic site inhibition have spurred interest in alternative approaches, such as developing allosteric inhibitors or compounds that disrupt the protein-protein interactions within the large ASK1 signalosome complex, aiming for a more fine-tuned regulation of its activity [5] [1].

References

- 1. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 2. Discovery of dual rho-associated protein kinase 1 (ROCK1 ... [bmcchem.biomedcentral.com]

- 3. Small-molecule inhibitors targeting apoptosis signal- ... [sciencedirect.com]

- 4. Plasma proteome signatures of ASK1 inhibition by this compound ... [pmc.ncbi.nlm.nih.gov]

- 5. Crystallographic mining of ASK1 regulators to unravel the ... [pmc.ncbi.nlm.nih.gov]

- 6. Plasma proteome signatures of ASK1 inhibition by ... [pubmed.ncbi.nlm.nih.gov]

- 7. ASK1 inhibition by this compound attenuates elastase-induced ... [sciencedirect.com]

Selonsertib in mitochondrial dysfunction rescue

Mechanism of Action: The ASK1-JNK-DRP1 Pathway

Selonsertib is a highly selective, ATP-competitive inhibitor of ASK1 (MAP3K5), a serine/threonine kinase activated by oxidative stress [1] [2]. Its mechanism in rescuing mitochondrial dysfunction can be summarized as follows:

Figure 1: this compound inhibits oxidative stress-induced ASK1 pathway to rescue mitochondrial function.

- Inhibition of ASK1 Activation: Under oxidative stress, ASK1 dissociates from inhibitory complexes and initiates a pro-apoptotic signaling cascade [3]. This compound binds to the ASK1 catalytic domain, preventing its autophosphorylation and activation [2].

- Modulation of Downstream Kinases: ASK1 inhibition reduces phosphorylation and activation of its downstream targets, c-Jun N-terminal kinase (JNK) and p38 MAPK [4] [3].

- Prevention of Mitochondrial Fission: Inhibiting the ASK1-JNK axis attenuates JNK-mediated phosphorylation and mitochondrial translocation of DRP1, a protein governing mitochondrial fission. This helps maintain mitochondrial integrity [4] [5].

Key Quantitative Data from Preclinical and Clinical Studies

Table 1: In Vitro and In Vivo Efficacy of this compound

| Model System | Treatment | Key Findings | Source |

|---|---|---|---|

| RAW264.7 Macrophages | 5 µM this compound + 500 ng/ml LPS | Attenuated mitochondrial dysfunction; Reduced inflammatory cytokines (TNF-α, IL-1α) | [4] |

| LPS/GalN-induced ALF (Mice) | 15-60 mg/kg (i.p.) | Significant, dose-dependent reduction in serum ALT/AST; Reduced hepatic necrosis | [4] [5] |

| Elastase-induced Emphysema (Mice) | 3-30 mg/kg (i.n.) | Dose-dependent attenuation of alveolar enlargement; Reduced oxidative stress (TBARS) | [3] |

| ASK1 Enzyme Assay | N/A | pIC50 = 8.3 ± 0.07 (highly potent ASK1 inhibition) | [2] |

Table 2: Clinical Trial Outcomes for this compound

| Clinical Condition | Trial Phase | Primary Outcome | Notes & Secondary Findings |

|---|---|---|---|

| NASH with Compensated Cirrhosis (F4) | Phase 3 (STELLAR-4) | No significant benefit: 14.4% (18 mg) vs 12.8% (placebo) had ≥1-stage fibrosis improvement [1]. | Generally well-tolerated, but lacked efficacy vs. placebo [1]. |

| NASH with Bridging Fibrosis (F3) | Phase 3 (STELLAR-3) | Did not meet primary endpoint [1]. | |

| Diabetic Kidney Disease (DKD) | Phase 2b (MOSAIC) | Promising effect: Slowed decline of kidney function [6]. | Associated with acute kidney injury adverse events [3]. Plasma proteome signature identified in responders [6]. |

| Pulmonary Arterial Hypertension | Phase 2 (ARROW) | Trial discontinued due to lack of efficacy [3]. |

Detailed Experimental Protocols

For researchers looking to investigate this compound's effects on mitochondrial dysfunction, here are detailed methodologies from key studies.

1. In Vitro Model of LPS-Induced Mitochondrial Dysfunction in Macrophages [4]

- Cell Line: Mouse macrophage cell line RAW264.7.

- Culture Conditions: Maintained in 1640 medium with 10% FBS, penicillin (100 U/mL), and streptomycin (100 μg/mL) at 37°C with 5% CO₂.

- Intervention:

- Pre-incubate cells with 5 µM this compound or a DRP1 inhibitor (e.g., 10 µM Mdivi) for 6 hours.

- Subsequently, incubate with LPS (500 ng/mL) for 4 hours.

- Downstream Assays:

- Mitochondrial Membrane Potential (Δψm): Use JC-1 probe. A decrease in the red/green fluorescence ratio indicates depolarization.

- mPTP Opening: Assessed using an mPTP Assay Kit; a decrease in green fluorescence indicates increased opening.

- Mitochondrial Superoxide: Measured using MitoSOX Red dye.

- Cytokine Release: Quantify TNF-α and IL-1α in supernatant by ELISA.

- Protein Analysis: Isolate mitochondrial fractions to assess JNK and DRP1 translocation via Western Blot.

2. In Vivo Model of LPS/GalN-Induced Acute Liver Failure (ALF) [4] [2]

- Animals: C57BL/6 mice (5-6 weeks old).

- ALF Model Induction: Single intraperitoneal (i.p.) injection of LPS (10 μg/kg) and D-GalN (400 mg/kg).

- This compound Dosing:

- For pre-treatment: Administer this compound (15, 30, or 60 mg/kg, i.p.) 30 minutes before LPS/GalN.

- For therapeutic window studies: Administer at 0.5, 1, 2, and 4 hours after LPS/GalN.

- Endpoint Measurements (at 6 hours post-LPS/GalN):

- Serum Biochemistry: Measure ALT and AST levels as markers of liver injury.

- Histopathology: Evaluate hepatic necrosis via H&E staining of liver sections.

- Cytokine Levels: Use Cytometric Bead Array (CBA) to quantify serum inflammatory cytokines (IL-6, MCP-1, TNF-α, etc.).

- Mitochondrial Isolation: Isolate mitochondria from liver tissue or hepatic macrophages for Western Blot analysis of phospho-JNK and DRP1.

3. In Vivo Model of Elastase-Induced Pulmonary Emphysema [3]

- Animals: Male C57BL/6 mice (8 weeks old).

- Emphysema Induction: Single intratracheal instillation of Porcine Pancreatic Elastase (PPE, 0.5 U/50 µL) under anesthesia.

- This compound Dosing: Administered via intranasal (i.n.) route at 3, 10, or 30 mg/kg, one hour after elastase instillation and then once daily for 21 days.

- Endpoint Measurements (at day 21):

- Histology: Analyze mean linear intercept (Lm) and destructive index (DI) in H&E-stained lung sections to quantify emphysema.

- Oxidative Stress: Measure TBARS levels in lung homogenate as a marker of lipid peroxidation.

- Inflammation: Perform bronchoalveolar lavage (BAL) for total and differential cell counts.

Research Implications and Future Directions

- Therapeutic Potential and Limitations: While preclinical data is compelling, the clinical efficacy of this compound has not been established in major late-stage trials for NASH or pulmonary hypertension [1] [3]. The narrow therapeutic window and kidney toxicity noted in DKD trials are significant hurdles [3].

- Biomarker-Driven Research: The identification of a plasma proteome signature in DKD responders suggests that future efforts could focus on patient stratification biomarkers to identify those most likely to benefit from ASK1 inhibition [6].

- Alternative Delivery and Combinations: The positive results from the intranasal administration in the emphysema model [3] indicate that local delivery could be a strategy to improve the benefit-risk profile. Investigation of this compound in combination therapies targeting complementary pathways also remains a potential area of exploration.

References

- 1. Gilead Announces Topline Data From Phase 3 STELLAR-4 ... [gilead.com]

- 2. | ASK1 inhibitor | CAS 1448428-04-3 | Buy this compound ... This compound [invivochem.com]

- 3. ASK1 inhibition by this compound attenuates elastase-induced ... [sciencedirect.com]

- 4. , a potential drug for liver failure therapy by this compound the... rescuing [cellandbioscience.biomedcentral.com]

- 5. This compound, a potential drug for liver failure therapy by ... [pubmed.ncbi.nlm.nih.gov]

- 6. Plasma proteome signatures of ASK1 inhibition by ... [pubmed.ncbi.nlm.nih.gov]

In vitro Selonsertib treatment protocol for macrophages

Selonsertib Treatment Protocol for Macrophages

The table below summarizes the key parameters for treating macrophages with this compound, based on established in vitro methods [1].

| Parameter | Specification |

|---|---|

| Cell Model | Mouse macrophage cell line RAW264.7 [1] |

| This compound Stock | Reconstitute in DMSO to desired stock concentration (e.g., 10 mM) [2] |

| Working Concentration | 5 µM [1] |

| Pretreatment Duration | 6 hours [1] |

| Culture Medium | RPMI-1640 with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin [1] |

| Subsequent Stimulation | Lipopolysaccharide (LPS) at 500 ng/mL for 4 hours [1] |

Detailed Step-by-Step Methodology

- Cell Culture: Maintain RAW264.7 macrophages in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂ [1].

- This compound Preparation: Prepare a stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C. Dilute the stock solution in pre-warmed complete cell culture medium to achieve the final working concentration of 5 µM immediately before use. The final DMSO concentration should be kept low (e.g., ≤0.1%) to avoid solvent toxicity [1] [2].

- Drug Pretreatment: Aspirate the maintenance medium from the cultured macrophages. Add the this compound-containing medium (5 µM) to the cells. Incubate for 6 hours [1].

- Inflammatory Challenge: After the pretreatment period, stimulate the macrophages by adding LPS directly to the culture medium for a final concentration of 500 ng/mL. Incubate for an additional 4 hours [1].

- Sample Collection: After the total 10-hour incubation (6-hour pretreatment + 4-hour LPS stimulation), collect cell supernatants for cytokine analysis (e.g., by ELISA) and cell pellets for protein or RNA extraction to analyze signaling pathway components and mitochondrial function [1].

Key Experimental Applications and Assays

This protocol is designed to investigate this compound's effects on mitochondrial function and inflammatory signaling in macrophages. Core downstream analyses are summarized below.

| Research Focus | Key Readouts & Assays |

|---|---|

| Signaling Pathway Analysis | Western Blot for p-ASK1, JNK, p-JNK, DRP1; Mitochondrial fractionation for DRP1 translocation [1]. |

| Mitochondrial Function | Mitochondrial membrane potential (JC-1 staining), mPTP opening (Calcein-AM assay), mitochondrial ROS (MitoSOX Red) [1]. |

| Inflammatory Response | ELISA/CBA for TNF-α, IL-1α, IL-6, MCP-1 [1]. |

Mechanism of Action and Experimental Design

This diagram illustrates the core signaling pathway and experimental workflow.

Critical Technical Considerations

- Therapeutic Window: The efficacy of this compound is highly time-sensitive. Research indicates that it is only effective when administered early after an inflammatory stimulus. Its protective effects are lost once JNK and DRP1 have translocated to the mitochondria [1].

- Mechanistic Confirmation: To confirm that this compound's effects are specifically mediated through the inhibition of DRP1-mediated mitochondrial dysfunction, researchers often use a combination of this compound and a specific DRP1 inhibitor like Mdivi-1 (used at 10 µM with a 6-hour pretreatment) [1].

- Serum Considerations: Be aware that culture conditions can influence macrophage phenotype. While the source protocol uses FBS, some studies are moving towards xeno-free human serum to minimize unintended cell activation and improve translational relevance [3].

Limitations and Disclaimers

- Research Use Only: this compound is an investigational compound for research purposes and is not approved for human use [2].

- Clinical Trial Context: It is important to note that while this compound showed promise in preclinical models like the one described here, it failed to demonstrate a survival benefit in a randomized clinical trial for patients with Alcohol-associated Hepatitis (AH) and did not meet endpoints in Phase III trials for NASH [4] [5]. This underscores the challenge of translating preclinical findings into clinical success.

I hope this detailed protocol provides a solid foundation for your research. Should you require information on adapting this protocol to primary human macrophages or other related assays, please feel free to ask.

References

- 1. , a potential drug for liver failure therapy by rescuing the... This compound [cellandbioscience.biomedcentral.com]

- 2. | ASK1 inhibitor | CAS 1448428-04-3 | Buy this compound ... This compound [invivochem.com]

- 3. Optimizing monocyte-derived immune cell cultures [frontiersin.org]

- 4. Alcohol-Associated Hepatitis: Translating Pathophysiology ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound for patients with bridging fibrosis or ... [sciencedirect.com]

ASK1 Inhibition with Selonsertib in the 5/6 Nephrectomy Rat Model

The 5/6 nephrectomy model is a well-established method for inducing chronic kidney disease (CKD) and is characterized by the development of hypertension, albuminuria, and progressive glomerulosclerosis [1]. Selonsertib (SEL) is a selective, clinical-stage inhibitor of ASK1 (MAP3K5), a serine/threonine kinase that acts as a key mediator of oxidative stress signaling pathways [2] [3]. Inhibition of ASK1 with this compound targets non-hemodynamic pathways, offering a complementary approach to standard renin-angiotensin system blockade by reducing apoptosis, inflammation, and fibrosis [1].

Experimental Design and Key Quantitative Findings

The table below summarizes the core experimental design and primary outcomes from a key study investigating this compound in a hypertensive 5/6 Nx rat model [1].

| Aspect | Details |

|---|---|

| Animal Model | Male Sprague-Dawley rats with 5/6 Nx induced by ligation of renal artery branches [1]. |

| Randomization | At 8 weeks post-surgery, based on equivalent levels of systolic BP, albuminuria, and glomerulosclerosis [1]. |

| Treatment Groups | 1. Control (untreated); 2. This compound alone; 3. Enalapril alone (ACEI); 4. Combination (this compound + Enalapril) [1]. |

| Treatment Duration | From week 8 to week 12 after 5/6 Nx [1]. |

| This compound Administration | Dietary admix at 0.009% concentration, designed to achieve >90% inhibition of ASK1 function [1]. |

| Key Findings: Functional & Histological | |

| - Systolic BP | Reduced by Enalapril and Combination; no effect from this compound alone [1]. |

| - Kidney Function (Serum Creatinine) | This compound alone and Combination preserved kidney function versus controls [1]. |

| - Glomerulosclerosis | Combination treatment resulted in significant reduction and regression versus all other groups [1]. |

| Key Findings: Molecular/Cellular | |

| - Podocyte Loss | Reduced by this compound alone and Combination [1]. |

| - Apoptosis | Reduced by this compound alone and Combination [1]. |

| - Interstitial Macrophages | Reduced by Enalapril and Combination [1]. |

Detailed Experimental Protocol

1. Animal Model and Housing

- Strain/Sex: Use adult male Sprague-Dawley rats (e.g., 8-9 weeks old) [1].

- Housing: Maintain under standard conditions (12-hour light/dark cycle) with free access to food and water [1].

- Ethics: All studies must be approved by the appropriate Institutional Animal Care and Use Committee [1].

2. 5/6 Nephrectomy Surgery (Ligation/Infarction Model) This method reduces renal mass via infarction, which induces a more pronounced hypertensive phenotype compared to the surgical resection (polectomy) model [4].

- Anesthesia: Anesthetize rats with intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg) [5].

- Procedure:

- Expose the left kidney via a left laparotomy [5].

- Carefully separate the adrenal gland from the kidney without damaging its vasculature [5].

- Dissect the perihilar adipose tissue to locate the renal artery and its bifurcation [5].

- Using a non-absorbable polypropylene 8-0 thread, ligate the upper branch of the renal artery. Confirm successful ligation by observing homogeneous discoloration of the upper pole of the kidney [5].

- Cauterize the lower pole of the kidney to a depth of approximately 1 mm, avoiding the hilum [5].

- Suture the muscle and skin layers [5].

- Post-operative Care: Provide analgesia (e.g., subcutaneous buprenorphine, 0.05 mg/kg) [5].

- Second Surgery: One week later, perform a total right nephrectomy by fully ligating the renal hilum and removing the kidney [5].

- Sham Control: For sham-operated controls, perform a laparotomy and manipulate the renal pedicle without removing any kidney tissue [4].

3. Randomization and Treatment

- Baseline Assessment: At 8 weeks post-surgery, measure systolic blood pressure (tail-cuff plethysmography), albuminuria, and perform an open-shave renal biopsy to quantify baseline glomerulosclerosis [1].

- Randomization: Randomize rats into treatment groups, ensuring groups have equivalent average systolic BP, albuminuria, and glomerulosclerosis scores [1].

- Treatment Formulations:

4. Outcome Measurements

- Renal Function: Monitor serum creatinine and creatinine clearance at weeks 0, 8, and 12. Note that this compound may cause an acute, reversible reduction in measured eGFR due to inhibition of tubular creatinine secretion, a finding confirmed in clinical trials that should not be misinterpreted as renal toxicity [1] [3].

- Systemic Blood Pressure: Measure systolic BP at weeks 0, 8, and 12 using tail-cuff plethysmography in conscious, trained rats [1].

- Albuminuria: Collect urine at intervals (e.g., 24 hours) and measure albumin excretion [1].

- Terminal Histological and Molecular Analysis: At week 12, euthanize animals and collect kidney tissue for:

- Histology: Glomerulosclerosis index, interstitial fibrosis (Masson's Trichrome or Sirius Red staining) [1].

- Immunohistochemistry/RNA-seq: Analyze podocyte markers (e.g., WT-1), apoptosis (e.g., TUNEL staining, cleaved caspase-3), macrophage infiltration, and pathways related to extracellular matrix and wound healing [1].

Mechanism of Action: ASK1 Signaling Pathway

The diagram below illustrates the core mechanism by which this compound exerts its protective effects.

Key Considerations for Researchers

- Model Selection: The infarction model (via artery ligation) produces rapid-onset hypertension and more severe proteinuria, while the polectomy model (surgical resection) results in delayed, milder hypertension [4]. Choose based on whether the research focus aligns with a highly hypertensive or a more normotensive CKD phenotype.

- Hemodynamic Effects: Note that this compound's mechanism is non-hemodynamic. It does not lower blood pressure, which allows for clear differentiation from ACEI effects and supports its use in combination therapy [1].

- Therapeutic Window: The efficacy of this compound appears more pronounced in subjects with more severe kidney dysfunction at baseline, a observation noted in clinical trials [2] [3]. Consider stratifying animals based on the severity of initial kidney injury.

References

- 1. Key Points this compound (SEL), a selective apoptosis signal-regulating... [journals.lww.com]

- 2. Plasma proteome signatures of ASK1 inhibition by this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. Plasma proteome signatures of ASK1 inhibition by this compound ... [bmcnephrol.biomedcentral.com]

- 4. Comparison of the surgical resection and infarct 5/6 ... [pmc.ncbi.nlm.nih.gov]

- 5. 5/6 nephrectomy induces different renal, cardiac and ... [nature.com]

Comprehensive Application Notes and Protocols: Combining Selonsertib with ACE Inhibitors in Chronic Kidney Disease Research

Introduction and Executive Summary

Chronic Kidney Disease (CKD) represents a significant global health burden, with diabetic kidney disease (DKD) accounting for nearly half of all incident cases. Despite standard-of-care treatments including angiotensin-converting enzyme inhibitors (ACEi) and angiotensin receptor blockers (ARBs), a substantial proportion of patients continue to experience disease progression, creating an urgent need for novel therapeutic approaches. Selonsertib, a highly selective, orally-administered inhibitor of apoptosis signal-regulating kinase 1 (ASK1), represents a promising candidate that targets non-hemodynamic pathways in CKD progression. The combination strategy of this compound with ACE inhibitors has emerged as a compelling approach to address multiple pathological mechanisms simultaneously, potentially offering enhanced renal protection compared to monotherapies.

The scientific rationale for this combination rests on targeting complementary pathways in CKD progression: ACE inhibitors primarily address hemodynamic factors through renin-angiotensin-aldosterone system (RAAS) blockade, while this compound targets oxidative stress-mediated inflammation, apoptosis, and fibrosis through ASK1 inhibition. Recent preclinical evidence demonstrates that this combination provides additive benefits in reducing glomerulosclerosis, attenuating kidney function decline, and preserving podocyte integrity. Early-phase clinical trials have yielded promising but complex results, necessitating careful protocol design to account for this compound's unique effects on creatinine secretion and associated interpretation challenges of renal function parameters.

Scientific Background and Drug Combination Rationale

Pathophysiological Basis of CKD and Therapeutic Targets

CKD progression involves multiple interconnected pathological processes including glomerular hypertension, oxidative stress, chronic inflammation, fibrosis, and podocyte loss. The current standard of care primarily addresses hemodynamic factors through RAAS inhibition, which reduces intraglomerular pressure and proteinuria but does not fully target the underlying cellular injury mechanisms. Oxidative stress represents a particularly important driver of CKD progression, generating reactive oxygen species (ROS) that activate inflammatory and pro-fibrotic signaling cascades directly within renal cells [1]. This oxidative stress environment activates several key signaling pathways including MAPK cascades, NLRP3 inflammasome, and JAK-STAT signaling, which collectively promote renal cell death and extracellular matrix deposition [2].

Molecular Mechanisms of Action

Table 1: Mechanism Comparison Between ACE Inhibitors and this compound

| Therapeutic Agent | Primary Molecular Target | Key Biological Effects | Pathways Modulated |

|---|---|---|---|